molecular formula C11H12N2O B1275358 N-(1-cyano-1-methylethyl)benzamide CAS No. 54016-31-8

N-(1-cyano-1-methylethyl)benzamide

Cat. No.: B1275358
CAS No.: 54016-31-8
M. Wt: 188.23 g/mol
InChI Key: KQMOBXIDUMSODX-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)benzamide is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is characterized by the presence of a benzamide group attached to a cyano-substituted isopropyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylethyl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method includes the treatment of amines with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include alkyl cyanoacetates, ammonium acetate, and various substituted amines . Reaction conditions often involve heating and stirring to facilitate the desired transformations.

Major Products

The major products formed from reactions involving this compound include various heterocyclic compounds, which are of interest for their potential biological activities .

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylethyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in various biochemical reactions, potentially leading to the formation of active metabolites that exert biological effects. Detailed studies on the exact molecular targets and pathways are limited, but ongoing research aims to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-methylethyl)acetamide
  • N-(1-cyano-1-methylethyl)propionamide
  • N-(1-cyano-1-methylethyl)butyramide

Uniqueness

N-(1-cyano-1-methylethyl)benzamide is unique due to the presence of the benzamide group, which imparts distinct chemical properties compared to its acetamide, propionamide, and butyramide analogs. These properties include differences in reactivity, solubility, and potential biological activities.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-11(2,8-12)13-10(14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMOBXIDUMSODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395882
Record name N-(1-cyano-1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54016-31-8
Record name N-(1-cyano-1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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